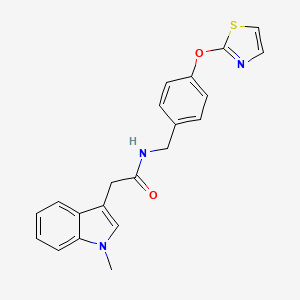

2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(1-methylindol-3-yl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-24-14-16(18-4-2-3-5-19(18)24)12-20(25)23-13-15-6-8-17(9-7-15)26-21-22-10-11-27-21/h2-11,14H,12-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSZQDNSYLPOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Methyl Group: The indole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.

Coupling of the Indole and Thiazole Units: The indole and thiazole units are coupled using a suitable linker, such as a benzyl group, through nucleophilic substitution reactions.

Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that compounds similar to 2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted the synthesis of thiazole derivatives that demonstrated effective antimicrobial action, suggesting that the thiazole moiety contributes to the overall efficacy of the compound .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds with similar structures have been evaluated against human cancer cell lines, including breast adenocarcinoma (MCF7). Research indicates that certain derivatives exhibit strong cytotoxic effects, leading to cell death in cancerous cells . Molecular docking studies further elucidate the binding interactions of these compounds with cancer-related targets, enhancing their therapeutic profile.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| PMC6661967 | Evaluate antimicrobial and anticancer properties of thiazole derivatives | Identified several compounds with significant antimicrobial activity; some exhibited strong anticancer effects against MCF7 cells. |

| PMC11531508 | Investigate acetylcholinesterase inhibition for Alzheimer's disease | Demonstrated that thiazole-containing compounds can inhibit acetylcholinesterase effectively, suggesting potential for neurodegenerative diseases. |

| PMC9267128 | Design new anticancer agents based on triazine and sulfonamide structures | Highlighted the importance of structural modifications in enhancing cytotoxicity against various cancer cell lines. |

Mecanismo De Acción

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Table 1: Structural and Pharmacophoric Comparison

Key Observations :

- The target compound uniquely combines a 1-methylindole and thiazol-2-yloxybenzyl group, distinguishing it from simpler analogs like N-(thiazol-2-yl)acetamide .

- Thiazole-acetamide hybrids with sulfonyl or piperazinyl groups () show antimicrobial activity, highlighting the thiazole’s versatility in targeting pathogens .

Key Findings :

- Indole-based acetamides (e.g., ) demonstrate anticancer activity , likely due to indole’s role in intercalating DNA or inhibiting kinases . The target’s 1-methyl group may enhance lipophilicity, improving membrane permeability compared to unsubstituted indoles.

- Thiazole-acetamides with sulfonyl groups () target gram-positive bacteria and fungi, implying that the target’s thiazol-2-yloxy group could interact with microbial enzymes or membranes .

- Simpler thiazole-acetamides () are foundational structures for broader pharmaceutical applications, underscoring the scaffold’s adaptability .

Physicochemical and Spectral Properties

Table 3: Comparative Physicochemical Data

Notes:

- The target compound likely has moderate lipophilicity (logP ~3–4) due to the 1-methylindole and benzyl-thiazole groups, favoring blood-brain barrier penetration or intracellular uptake.

- Sulfonamide or cyanophenyl substituents () improve solubility but may reduce membrane permeability .

Actividad Biológica

2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, identified by its CAS number 2034525-83-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize research findings.

The molecular formula of the compound is , with a molecular weight of 377.5 g/mol. The structure features an indole moiety linked to a thiazole group via a benzyl acetamide scaffold, which is believed to play a crucial role in its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural features to 2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide exhibit significant anticancer activity. Notably, derivatives of indole and thiazole have been shown to inhibit key signaling pathways involved in cancer cell proliferation.

Mechanism of Action:

The proposed mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), a critical target in various cancers. Molecular docking studies suggest that the compound can effectively bind to the active site of EGFR, leading to reduced tumor cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have suggested antimicrobial activity against certain bacterial strains. The thiazole moiety is known for enhancing the antibacterial properties of compounds, making this derivative a candidate for further research in antimicrobial applications.

Data Summary

| Biological Activity | IC50/EC50 Values | References |

|---|---|---|

| EGFR Inhibition | 0.35 µM | |

| Antibacterial Activity | Varies by strain | |

| Cytotoxicity against Cancer Cell Lines | Significant at micromolar concentrations |

Case Study 1: EGFR Inhibition

A study conducted on various indole derivatives demonstrated that compounds structurally similar to 2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide exhibited competitive inhibition of EGFR. The most potent derivative showed an IC50 value of 0.35 µM, indicating strong inhibitory effects on cancer cell lines expressing high levels of EGFR.

Case Study 2: Antimicrobial Effects

In vitro studies have evaluated the antimicrobial efficacy of thiazole-containing compounds against a range of bacterial pathogens. The results indicated that certain derivatives could inhibit bacterial growth at concentrations as low as 10 µg/mL, suggesting potential therapeutic applications in treating infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions involving indole and thiazole precursors. Key steps include:

- Solvent Selection : Dichloromethane or acetic acid is commonly used for condensation reactions, as seen in analogous acetamide syntheses .

- Catalysts : Carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base facilitate amide bond formation under mild conditions .

- Characterization : Validate purity via melting point, IR (C=O stretch at ~1650–1700 cm⁻¹), and NMR (indole C3 proton at δ 6.8–7.2 ppm; thiazole protons at δ 7.3–8.1 ppm) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions in thiazole derivatives) .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% deviation) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺) and fragmentation patterns .

Q. What solvents and reagents are compatible with its stability during biological assays?

- Methodological Answer : Use DMSO for stock solutions (≤10 mM) due to its high solubility in polar aprotic solvents. Avoid strong acids/bases to prevent hydrolysis of the acetamide bond . For in vitro studies, dilute in PBS (pH 7.4) with <0.1% Tween-80 to minimize aggregation .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). The indole and thiazole moieties may form π-π stacking or hydrogen bonds with active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

- Validation : Compare docking poses with crystallographic data from structurally related compounds (e.g., benzothiazole-acetamide co-crystals) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Normalize protocols for cell lines (e.g., HepG2 vs. MCF-7), incubation time (48–72 h), and ATP-based vs. resazurin viability assays .

- Metabolic Stability : Test hepatic microsomal stability (e.g., human CYP3A4/2D6 inhibition) to identify false positives from off-target effects .

- SAR Analysis : Modify substituents (e.g., methyl on indole, thiazol-2-yloxy linker) to correlate structure with activity trends .

Q. How can researchers design derivatives to improve pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., –OH, –COOH) to the benzyl moiety to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing solubility .

- Prodrug Approaches : Mask the acetamide as an ester or carbamate to enhance oral bioavailability .

- Metabolite Identification : Use LC-HRMS to detect Phase I/II metabolites (e.g., hydroxylation at indole C5 or thiazole S-oxidation) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.